2-chloro-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide
Description
2-chloro-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes multiple sulfonamide groups, making it a valuable molecule for research and industrial purposes.
Properties
IUPAC Name |
2-chloro-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O6S3/c13-11-5-4-9(7-12(11)24(15,20)21)22(16,17)8-2-1-3-10(6-8)23(14,18)19/h1-7H,(H2,14,18,19)(H2,15,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREAMEDBIYXJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide groups can participate in redox reactions, leading to the formation of different oxidation states of the compound.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-chloro-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide has a wide range of applications in scientific research, including:
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups in the compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
2-chloro-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide can be compared with other sulfonamide-containing compounds, such as:
4-chloro-N-(3-sulfamoylphenyl)benzamide: Similar structure but with a different substitution pattern on the benzene ring.
2-amino-N-(3-chloro-4-methylphenyl)benzamide: Contains an amino group instead of a sulfonamide group.
3-hydroxy-N-(2-hydroxyethyl)benzamide: Contains hydroxyl groups instead of sulfonamide groups.
These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
